molecular formula C14H20ClFN2O B7932538 (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7932538
M. Wt: 286.77 g/mol
InChI Key: KWGPAZIKBRIUCV-ZDUSSCGKSA-N
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Description

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound characterized by its unique structural features, including a chiral center, an amino group, and halogenated aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and (S)-3-methyl-2-aminobutyric acid.

    Formation of Intermediate: The first step involves the reaction of 2-chloro-6-fluorobenzyl chloride with (S)-3-methyl-2-aminobutyric acid under basic conditions to form an intermediate.

    Amidation: The intermediate is then subjected to amidation with N-ethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Purification: Implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The halogenated aromatic ring can be reduced under specific conditions.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dehalogenated aromatic compounds.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide involves interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzaldehyde

Uniqueness

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific combination of functional groups and chiral center, which confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O/c1-4-18(14(19)13(17)9(2)3)8-10-11(15)6-5-7-12(10)16/h5-7,9,13H,4,8,17H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGPAZIKBRIUCV-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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